

2,6-Difluoro-4-iodophenol molecular structure

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Compound of Interest

Compound Name: 2,6-Difluoro-4-iodophenol

Cat. No.: B1418842

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An In-Depth Technical Guide to **2,6-Difluoro-4-iodophenol**: Synthesis, Characterization, and Application

Abstract

This technical guide provides a comprehensive overview of **2,6-difluoro-4-iodophenol**, a halogenated aromatic compound of significant interest to researchers in synthetic chemistry, drug discovery, and materials science. The unique substitution pattern—two electron-withdrawing fluorine atoms ortho to the hydroxyl group and an iodine atom at the para position—imparts a distinct combination of reactivity and physicochemical properties. This document details the synthesis, spectroscopic characterization, safety protocols, and key applications of this versatile building block, with a focus on its utility in palladium-catalyzed cross-coupling reactions. The insights provided herein are intended to equip researchers, scientists, and drug development professionals with the technical knowledge required to effectively utilize **2,6-difluoro-4-iodophenol** in their research endeavors.

Physicochemical Properties and Safety Data

2,6-Difluoro-4-iodophenol is a crystalline solid at room temperature, appearing as a pale cream to cream powder.[1][2] Its fluorine substituents significantly influence the acidity of the phenolic hydroxyl group, while the carbon-iodine bond serves as a highly reactive site for synthetic transformations.[3]

Key Properties

Property	Value	Source(s)
CAS Number	950858-06-7	[4][5]
Molecular Formula	C ₆ H ₃ F ₂ IO	[4]
Molecular Weight	255.99 g/mol	[6]
Appearance	Pale cream to cream crystals or powder	[1]
Melting Point	70°C to 73°C	[6]
Solubility	Insoluble in water	[5]
Purity (Typical)	≥98.5% (GC)	[1]
SMILES	<chem>OC1=C(F)C=C(I)C=C1F</chem>	[2]
InChI Key	LHUADYKKTXZZMQ-UHFFFAOYSA-N	[2]

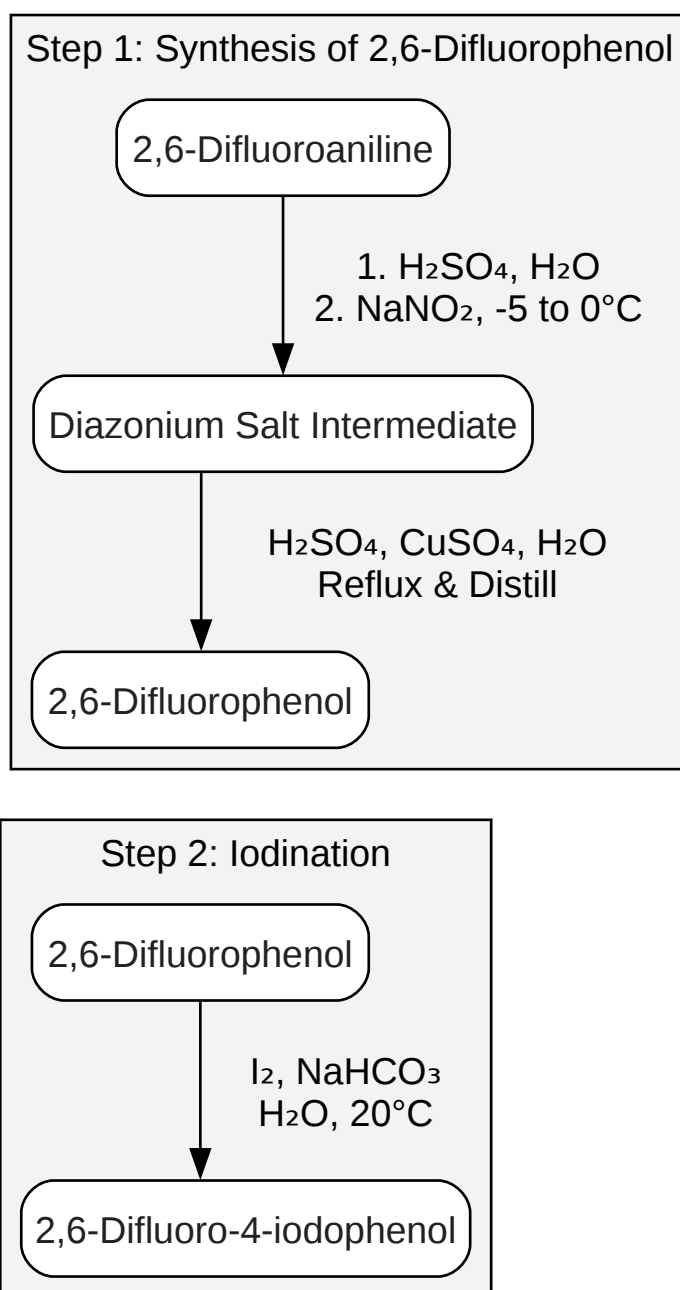
Safety and Handling

As a halogenated phenol, **2,6-difluoro-4-iodophenol** requires careful handling in a well-ventilated area, preferably within a chemical fume hood. It is harmful if swallowed, causes skin irritation, and serious eye irritation.[6] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. The compound is light-sensitive and should be stored in a tightly sealed container in a cool, dry place, away from oxidizing agents.[6]

Synthesis and Purification

The synthesis of **2,6-difluoro-4-iodophenol** is most reliably achieved via a two-step process starting from commercially available 2,6-difluoroaniline. The first step involves the conversion of the aniline to its corresponding phenol, 2,6-difluorophenol, via a diazotization-hydrolysis reaction. The subsequent step is the regioselective iodination at the para position.

Synthesis Workflow



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Caption: Workflow for the two-step synthesis of **2,6-Difluoro-4-iodophenol**.

Experimental Protocol: Synthesis of 2,6-Difluorophenol from 2,6-Difluoroaniline

This protocol is adapted from established methods for the conversion of anilines to phenols.^[7]
^[8]

- Diazotization: In a reactor cooled to -5°C, add 30% aqueous sulfuric acid followed by 2,6-difluoroaniline (1.0 eq). Stir vigorously to achieve complete dissolution.
- Slowly add a 30% aqueous solution of sodium nitrite (1.05 eq) while maintaining the temperature between -5 and 0°C.
- Continue stirring for 2 hours at this temperature. The formation of the diazonium salt is critical and temperature control is paramount to prevent decomposition.
- Filter the reaction mixture to remove any solids. Decompose excess nitrous acid by adding a small amount of urea until a starch-iodide paper test is negative.
- Hydrolysis: In a separate flask equipped for distillation, prepare a refluxing mixture of 50% aqueous sulfuric acid and copper(II) sulfate (catalytic amount).
- Slowly add the cold diazonium salt solution to the refluxing sulfuric acid mixture. The 2,6-difluorophenol product will form and co-distill with water.
- Collect the distillate, separate the organic layer, dry it over anhydrous magnesium sulfate, and purify by vacuum distillation to yield pure 2,6-difluorophenol.

Experimental Protocol: Iodination of 2,6-Difluorophenol

This procedure is based on a general method for the regioselective iodination of activated phenols.^[9]

- To a stirred solution of 2,6-difluorophenol (1.0 eq) in water, add sodium bicarbonate (1.3 eq) followed by iodine (1.1 eq).
- Seal the reaction flask and stir at room temperature (approx. 20°C) for 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) and stir for 1 hour to consume any unreacted iodine.

- Extract the product with an organic solvent such as diethyl ether or dichloromethane (2x volumes).
- Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO_4), and filter.
- Remove the solvent under reduced pressure to yield the crude **2,6-difluoro-4-iodophenol**, which can be further purified by recrystallization or column chromatography.

Spectroscopic and Structural Analysis

The structural confirmation of **2,6-difluoro-4-iodophenol** relies on a combination of spectroscopic techniques. While a public database spectrum is not readily available, the expected data can be reliably predicted based on the analysis of structurally similar compounds.^[10]^[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The fluorine atoms and the iodine atom exert predictable electronic effects on the aromatic ring, influencing the chemical shifts of the protons and carbons.

Predicted ^1H and ^{13}C NMR Data (in CDCl_3):

Nucleus	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant(s)	Justification / Notes
^1H	~7.2 - 7.4	Triplet (t)	$J_{\text{H-F}} \approx 8\text{-}10\text{ Hz}$	The two equivalent aromatic protons (H-3, H-5) are coupled to the two adjacent fluorine atoms.
^1H	~5.0 - 6.0	Broad Singlet (br s)	-	The phenolic -OH proton. Its shift is concentration-dependent and it may exchange with D_2O .
^{13}C	~150 - 153	Triplet (t)	$J_{\text{C-F}} \approx 240\text{-}250\text{ Hz}$	C-2 and C-6 carbons directly bonded to fluorine, showing a large one-bond C-F coupling.
^{13}C	~125 - 128	Triplet (t)	$J_{\text{C-F}} \approx 10\text{-}15\text{ Hz}$	C-3 and C-5 carbons, coupled to the adjacent fluorine atoms.
^{13}C	~135 - 138	Singlet (s)	-	C-1 carbon bearing the hydroxyl group.
^{13}C	~80 - 85	Singlet (s)	-	C-4 carbon attached to the heavy iodine atom, which

induces a
significant upfield
shift.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum provides valuable information about the functional groups present in the molecule.^[1]

- O-H Stretch: A broad band is expected in the region of 3200-3550 cm^{-1} , characteristic of the phenolic hydroxyl group.^[12]
- C-O Stretch: A strong absorption band around 1200-1260 cm^{-1} is indicative of the aryl C-O stretching vibration.
- C=C Aromatic Stretch: Multiple sharp peaks are expected in the 1450-1600 cm^{-1} region.
- C-F Stretch: Strong, characteristic absorption bands for aryl C-F bonds are expected between 1100-1300 cm^{-1} .
- C-I Stretch: A weaker absorption is expected in the far-infrared region, typically around 500-600 cm^{-1} .

Mass Spectrometry (MS)

In mass spectrometry, **2,6-difluoro-4-iodophenol** would show a distinct molecular ion peak (M^+) at m/z 256. The isotopic pattern would be characteristic of a molecule containing one iodine atom. The primary fragmentation pathway would likely involve the loss of the iodine atom ($\text{M}-127$), leading to a significant fragment ion.

Reactivity and Applications in Synthetic Chemistry

The primary synthetic utility of **2,6-difluoro-4-iodophenol** stems from the high reactivity of the carbon-iodine bond, making it an excellent substrate for palladium-catalyzed cross-coupling reactions.^[3] Reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings allow for the facile introduction of new carbon-carbon and carbon-heteroatom bonds at the 4-position.^{[13][14][15]}

Utility in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for forming C-C bonds.^[13] **2,6-difluoro-4-iodophenol** is an ideal electrophilic partner due to the C-I bond's susceptibility to oxidative addition to a Pd(0) catalyst.^{[16][17]}

Caption: General scheme of a Suzuki-Miyaura reaction using **2,6-Difluoro-4-iodophenol**.

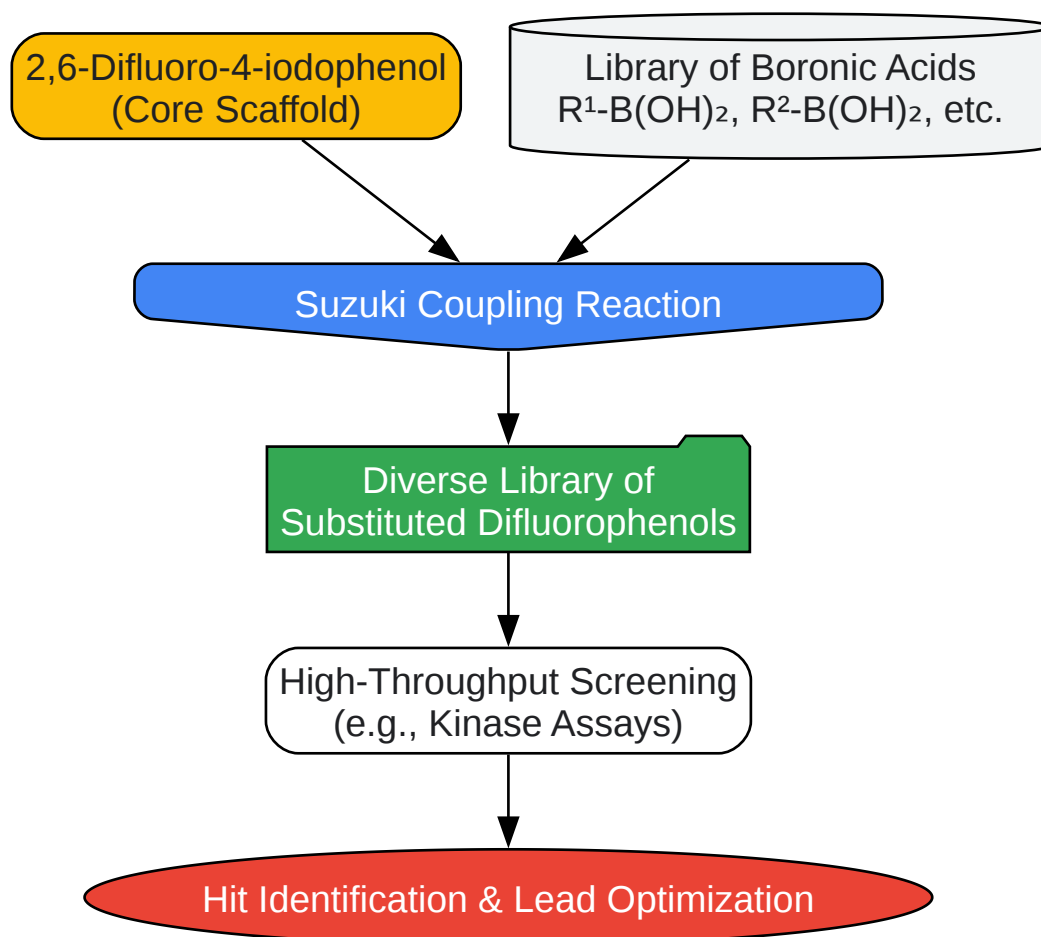
This reactivity allows chemists to use **2,6-difluoro-4-iodophenol** as a scaffold, introducing a wide variety of substituents (aryl, heteroaryl, vinyl groups) at the para-position to generate libraries of novel compounds for further investigation.

Applications in Drug Discovery

Halogenated phenols are privileged structures in medicinal chemistry. The introduction of fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity of a drug candidate. The phenolic hydroxyl group can act as a hydrogen bond donor or acceptor, crucial for target engagement.

Scaffold for Library Synthesis

The synthetic versatility of **2,6-difluoro-4-iodophenol** makes it an invaluable starting material for generating diverse chemical libraries for high-throughput screening.



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Caption: Conceptual workflow for using **2,6-Difluoro-4-iodophenol** in a drug discovery program.

Bioisostere and Modulator of Physicochemical Properties

The difluorophenol motif can serve as a bioisostere for other functional groups, such as a catechol, while offering improved pharmacokinetic properties. Furthermore, the electron-withdrawing nature of the fluorine atoms lowers the pK_a of the phenol, potentially improving its bioavailability and interaction with biological targets. While direct applications of **2,6-difluoro-4-iodophenol** in approved drugs are not widely documented, structurally related compounds have shown significant biological activity. For instance, 2,6-disubstituted-4-halophenols like 2,6-diprenyl-4-iodophenol have been investigated as potent inhibitors of mitochondrial lipid peroxidation, highlighting the potential of this compound class in antioxidant research.^[18]

Conclusion

2,6-Difluoro-4-iodophenol is a highly functionalized and synthetically valuable molecule. Its well-defined structure, characterized by ortho-fluorine atoms and a para-iodine atom, provides a predictable platform for chemical modification. The robust protocols for its synthesis and its exceptional utility in palladium-catalyzed cross-coupling reactions make it a powerful tool for medicinal chemists and materials scientists. This guide has outlined its core properties, synthesis, characterization, and applications, providing a solid foundation for researchers to leverage this key building block in the development of novel molecules and functional materials.

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